molecular formula C17H24N4O B5482573 N-(1,1,3,3-tetramethylbutyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

N-(1,1,3,3-tetramethylbutyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5482573
M. Wt: 300.4 g/mol
InChI Key: RTZNQVZHJLHDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1,3,3-tetramethylbutyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a benzamide derivative that has been synthesized using different methods.

Mechanism of Action

TBB inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of substrates by GSK-3, leading to the inhibition of downstream signaling pathways. TBB has been shown to be a selective inhibitor of GSK-3, with minimal effects on other kinases.
Biochemical and Physiological Effects:
TBB has been shown to have various biochemical and physiological effects. In cancer research, TBB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, TBB has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In infectious diseases, TBB has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

TBB has several advantages as a research tool. It is a selective inhibitor of GSK-3, making it a useful tool for studying the role of GSK-3 in various cellular processes. TBB is also stable in aqueous solutions, making it easy to handle in laboratory experiments. However, TBB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of TBB. One direction is the development of TBB derivatives with improved selectivity and potency. Another direction is the investigation of the role of GSK-3 in other diseases, such as inflammatory diseases and cardiovascular diseases. Furthermore, the potential use of TBB as a therapeutic agent in various diseases warrants further investigation.
Conclusion:
In conclusion, TBB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a selective inhibitor of GSK-3, making it a useful tool for studying the role of GSK-3 in various cellular processes. TBB has been shown to have various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Further research is needed to explore the full potential of TBB in scientific research and its potential use as a therapeutic agent.

Synthesis Methods

TBB can be synthesized using different methods. The most commonly used method involves the reaction of 3-(4H-1,2,4-triazol-4-yl)aniline with 1,1,3,3-tetramethylbutyl isocyanate in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained by column chromatography. Other methods involve the use of different reagents and conditions, but the overall reaction mechanism remains the same.

Scientific Research Applications

TBB has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and infectious diseases. TBB has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and diabetes. TBB has been shown to inhibit GSK-3 in vitro and in vivo, making it a potential therapeutic agent for these diseases.

properties

IUPAC Name

3-(1,2,4-triazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-16(2,3)10-17(4,5)20-15(22)13-7-6-8-14(9-13)21-11-18-19-12-21/h6-9,11-12H,10H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZNQVZHJLHDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC(=CC=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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